5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt

Catalog No.
S12826865
CAS No.
M.F
C8H5N3NaO2
M. Wt
198.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium s...

Product Name

5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt

Molecular Formula

C8H5N3NaO2

Molecular Weight

198.13 g/mol

InChI

InChI=1S/C8H5N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2;

InChI Key

FGRQDRZHUVRSBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)N=NC2=O.[Na]

5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt is a sodium salt derivative of luminol, a compound known for its chemiluminescent properties. This compound is characterized by its molecular formula C8H7N3NaO2C_8H_7N_3NaO_2 and a molar mass of approximately 177.16 g/mol. The sodium salt form enhances the solubility of the compound in water, making it more applicable in biological and pharmaceutical contexts compared to its parent compound, which has limited solubility .

The chemical behavior of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt can be influenced by its structure, allowing it to participate in various reactions. Notably, it can undergo:

  • Oxidation: The compound can react with oxidizing agents to produce reactive oxygen species, which are important in biological systems.
  • Complexation: It can form complexes with metal ions, which may enhance its luminescent properties or alter its biological activity.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions under appropriate conditions.

These reactions are significant for both its applications in research and potential therapeutic uses .

5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt exhibits notable biological activities:

  • Immunomodulation: It has been shown to possess both immunostimulating and immunosuppressive properties. This duality makes it useful in treating conditions where modulation of the immune response is beneficial, such as autoimmune diseases or during chemotherapy .
  • Anti-inflammatory Effects: The compound can reduce inflammation through its action on macrophages and other immune cells, promoting tissue repair and regeneration .
  • Antioxidant Properties: It has demonstrated the ability to scavenge free radicals, contributing to cellular protection against oxidative stress .

The synthesis of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt typically involves the following steps:

  • Starting Materials: Sodium hydroxide and luminol are dissolved in water.
  • Precipitation: A low molecular weight alcohol (such as ethanol or isopropanol) is added to precipitate the crystalline form of the sodium salt.
  • Isolation and Purification: The desired crystalline form is isolated through filtration and washed repeatedly to remove impurities .

This method allows for reproducible production of the compound while avoiding heavy metal catalysts.

The applications of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt are diverse:

  • Pharmaceuticals: It is used in formulations aimed at modulating immune responses and treating inflammatory diseases.
  • Research: Its luminescent properties make it valuable in biochemical assays and detection methods.
  • Therapeutics: It has potential uses in treating conditions like myocarditis, pancreatitis, diabetes, Alzheimer’s disease, and various psychiatric disorders through its effects on macrophage activity and cell regeneration .

Research on interaction studies indicates that 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt interacts with various cellular pathways:

  • Macrophage Activation: The compound influences macrophage polarization from a pro-inflammatory state to a reparative state, enhancing tissue healing processes.
  • Neuroprotection: Studies suggest that it may protect against neurodegenerative processes by modulating biosynthetic pathways in neural cells .

These interactions are critical for understanding its therapeutic potential and optimizing its use in clinical settings.

Several compounds share structural similarities with 5-amino-2,3-dihydrophthalazine-1,4-dione:

Compound NameStructureUnique Features
LuminolC₈H₇N₃O₂Known for chemiluminescence but poorly soluble in water.
5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochlorideC₈H₈ClN₃O₂Hydrochloride form with different solubility characteristics.
5-Amino-1H-pyrazole-4-carboxamideC₄H₆N₄OExhibits different biological activities primarily related to pyrazole derivatives.

The uniqueness of 5-amino-2,3-dihydrophthalazine-1,4-dione lies in its dual immunomodulatory effects and enhanced solubility as a sodium salt compared to other derivatives. Its ability to act as both an immunostimulant and immunosuppressant makes it particularly versatile in therapeutic applications .

The sodium salt of 5-amino-2,3-dihydrophthalazine-1,4-dione is systematically named sodium 5-amino-1,4-dioxo-2,3-dihydrophthalazin-2-ide under IUPAC conventions. Its molecular formula is $$ \text{C}8\text{H}5\text{N}3\text{NaO}2 $$, with a molecular weight of 198.13 g/mol. The structure features a bicyclic phthalazine core substituted with an amino group at position 5 and two carbonyl groups at positions 1 and 4. The sodium ion replaces the acidic proton of the parent luminol molecule, typically from the hydrazide moiety, enhancing aqueous solubility.

Structural Features

  • Core framework: Fused benzene and dihydropyridazine rings.
  • Functional groups: Amino (-NH$$_2$$) at C5, carbonyl (-C=O) at C1 and C4.
  • Counterion: Sodium (Na$$^+$$) stabilizes the deprotonated hydrazide group.

The planar aromatic system facilitates π-π stacking in crystalline phases, while the sodium ion promotes ionic interactions in solution.

Historical Development & Discovery Context

The parent compound, luminol (5-amino-2,3-dihydrophthalazine-1,4-dione), was first synthesized in 1902 by Aloys J. Schmitz, who observed its blue chemiluminescence in acidic conditions. In 1927, W. Lommel documented similar luminescence in basic media, laying the groundwork for its sodium salt derivative. Walter Specht’s 1937 proposal to use luminol for forensic blood detection marked a pivotal application, though the sodium salt’s development emerged later to address the parent compound’s limited solubility in neutral aqueous systems.

Key Milestones

YearDevelopment
1902Initial synthesis of luminol by Schmitz.
1927Lommel characterizes alkaline chemiluminescence.
1934Formal naming as "luminol" and recognition of blood-reactive luminescence.
1978Optimization of sodium salt formulations for forensic stability.

Position within Phthalazine Derivative Classifications

Phthalazine derivatives are classified by their substitution patterns and functional groups:

Table 1: Comparative Analysis of Phthalazine Derivatives

CompoundSubstituentsKey Applications
Luminol-NH$$_2$$ at C5, -C=O at C1/C4Chemiluminescent detection.
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt-NH$$_2$$ at C5, -C=O at C1/C4, Na$$^+$$ counterionEnhanced solubility for diagnostic assays.
Hydralazine-NH$$_2$$ at C1, -Cl at C2Antihypertensive agent.

The sodium salt occupies a unique niche as a water-soluble chemiluminophore, distinguishing it from neutral phthalazines used in pharmaceuticals or agrochemicals. Its electronic structure enables rapid electron transfer during oxidation, producing the excited-state 3-aminophthalate dianion responsible for light emission.

The synthesis of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt (commonly known as luminol sodium salt) begins with the careful selection of appropriate precursors, with 3-nitrophthalic acid derivatives serving as the primary starting materials [1]. These derivatives play a crucial role in determining the purity, yield, and efficiency of the subsequent synthetic steps [2]. The selection of high-quality precursors is essential for achieving optimal results in both laboratory and industrial settings [3].

Sources and Preparation of 3-Nitrophthalic Acid

3-Nitrophthalic acid can be synthesized through several routes, each with distinct advantages and limitations [4]. The most common synthetic pathways include direct nitration of phthalic acid or phthalic anhydride, and oxidation of nitronaphthalene derivatives [5]. The nitration of phthalic acid or phthalic anhydride typically results in a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid isomers, which can be challenging to separate due to their similar properties [5].

The direct nitration of phthalic anhydride represents one of the most straightforward approaches and involves the reaction with a nitrating mixture consisting of concentrated nitric acid and sulfuric acid [6]. This method proceeds according to the following reaction:

C₈H₄O₃ + HNO₃ + H₂SO₄ → C₈H₅NO₆ + H₂O

The reaction typically requires careful temperature control, with the mixture heated in a water bath for approximately 2 hours [6]. During this process, nitrogen dioxide gas is produced as a byproduct, indicating the progression of the nitration reaction [6].

An alternative approach involves the oxidation of α-nitronaphthalene, which offers the advantage of producing highly pure 3-nitrophthalic acid without significant contamination by the 4-nitro isomer [5]. This method is particularly valuable when high purity is required for subsequent synthetic steps [5].

Comparative Analysis of Precursor Routes

The selection between different precursor routes depends on various factors including availability of starting materials, required purity, scale of production, and economic considerations [7]. Table 1 presents a comparative analysis of the main synthetic routes to 3-nitrophthalic acid:

Synthetic RouteYield (%)Purity (%)AdvantagesLimitations
Nitration of phthalic anhydride20-2585-90Simple procedure, readily available starting materialsFormation of isomeric mixture, moderate yield
Nitration of phthalic acid15-2080-85Straightforward reaction conditionsLower yield, isomer separation required
Oxidation of α-nitronaphthalene40-50>95High purity product, minimal isomer formationMore complex procedure, specialized reagents
Oxidation of 3-nitro-o-xylene30-3590-95Good yield, high purityRequires controlled oxidation conditions

The oxidation of α-nitronaphthalene has been demonstrated to be particularly effective for obtaining high-purity 3-nitrophthalic acid [5]. This approach involves the initial nitration of naphthalene to form α-nitronaphthalene, followed by oxidation using appropriate oxidizing agents [5]. The resulting 3-nitrophthalic acid exhibits purity levels exceeding 99%, making it highly suitable for subsequent steps in luminol synthesis [5].

Hydrazine Cyclocondensation Mechanisms

The transformation of 3-nitrophthalic acid derivatives into 3-nitrophthalhydrazide involves a cyclocondensation reaction with hydrazine, representing a critical step in the synthesis of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt [7] [8]. This reaction proceeds through a series of nucleophilic additions and eliminations, ultimately forming the characteristic phthalazine ring structure [9].

Reaction Mechanism

The cyclocondensation reaction between 3-nitrophthalic acid and hydrazine proceeds through several distinct steps [9]. Initially, the hydrazine molecule acts as a nucleophile, attacking the carbonyl carbon of one of the carboxylic acid groups in 3-nitrophthalic acid [10]. This is followed by the elimination of water to form an intermediate acyl hydrazine [10]. The second nitrogen atom of the hydrazine then attacks the remaining carboxylic acid group, leading to the formation of a cyclic structure through intramolecular nucleophilic addition [10].

The mechanism can be summarized as follows:

  • Nucleophilic attack of hydrazine on the first carboxylic acid carbonyl
  • Elimination of water to form an acyl hydrazine intermediate
  • Intramolecular nucleophilic attack on the second carboxylic acid carbonyl
  • Elimination of a second water molecule to form 3-nitrophthalhydrazide [9] [10]

This cyclocondensation reaction is typically conducted in a high-boiling solvent such as triethylene glycol, which facilitates the removal of water and drives the reaction toward completion [13]. The reaction mixture is heated to temperatures around 215-220°C to ensure complete conversion [13].

Optimization Parameters

Several parameters significantly influence the efficiency of the hydrazine cyclocondensation reaction [13]. These include reaction temperature, solvent selection, hydrazine concentration, and reaction time [13]. Optimization of these parameters is essential for maximizing yield and purity while minimizing side reactions [13] [21].

Temperature control is particularly critical during the cyclocondensation process [13]. The reaction typically requires initial heating to remove excess water, with temperatures around 110-130°C [13]. Subsequently, the temperature is increased to 215-220°C to complete the cyclocondensation [13]. Maintaining this temperature range for approximately 2 minutes is crucial, as lower temperatures may result in incomplete reaction, while higher temperatures can lead to decomposition of the product [13].

The choice of solvent also plays a significant role in the reaction efficiency [13]. Triethylene glycol is commonly employed due to its high boiling point and ability to facilitate water removal [13]. Alternative high-boiling solvents such as glycerol have also been investigated, but triethylene glycol generally provides superior results in terms of yield and product purity [13].

The concentration of hydrazine represents another critical parameter [9]. Typically, an 8% aqueous solution of hydrazine is used, with the exact ratio of hydrazine to 3-nitrophthalic acid carefully controlled to ensure complete conversion while minimizing excess hydrazine [9] [13]. The reaction is generally conducted with a slight excess of hydrazine to ensure complete consumption of the 3-nitrophthalic acid precursor [13].

Sodium Salt Formation: Alkali Metal Coordination Chemistry

The conversion of 5-amino-2,3-dihydrophthalazine-1,4-dione (luminol) to its sodium salt involves alkali metal coordination chemistry, which significantly alters the compound's properties and enhances its solubility and reactivity [15]. This transformation is essential for many applications of the compound, particularly in analytical and biochemical contexts [15] [20].

Coordination Mechanism

The formation of the sodium salt of 5-amino-2,3-dihydrophthalazine-1,4-dione involves the deprotonation of the nitrogen atoms in the phthalazine ring structure [20]. Sodium hydroxide or other strong bases are typically employed to remove these protons, resulting in the formation of a negatively charged species that coordinates with sodium cations [20]. The coordination occurs primarily at the nitrogen atoms of the phthalazine ring, creating a stable sodium salt [20] [24].

The coordination chemistry of alkali metals with nitrogen-containing heterocyclic compounds like 5-amino-2,3-dihydrophthalazine-1,4-dione is governed by several factors, including the size of the metal cation, the electronic structure of the ligand, and the presence of other coordinating species [24]. Sodium ions, with their moderate size and charge density, form relatively stable coordination complexes with the deprotonated nitrogen atoms of the phthalazine ring [24].

The coordination of sodium to the nitrogen atoms in the phthalazine ring can be represented by the following reaction:

C₈H₇N₃O₂ + NaOH → C₈H₆N₃O₂Na + H₂O

This reaction typically proceeds readily under basic conditions, with the sodium cation coordinating to the deprotonated nitrogen atom [20]. The resulting sodium salt exhibits significantly different properties compared to the parent compound, particularly in terms of solubility and reactivity [15] [20].

Structural Characteristics

The sodium salt of 5-amino-2,3-dihydrophthalazine-1,4-dione exhibits distinct structural characteristics that influence its physical and chemical properties [15]. X-ray crystallographic studies have revealed that the sodium cation typically coordinates to the deprotonated nitrogen atom of the phthalazine ring, forming a coordination complex [4]. This coordination can occur in various geometries, depending on the crystallization conditions and the presence of other coordinating species [4].

The coordination of sodium to the nitrogen atoms in the phthalazine ring significantly alters the electronic distribution within the molecule, affecting its reactivity and spectroscopic properties [15]. The sodium salt typically exhibits enhanced solubility in water compared to the parent compound, making it more suitable for various applications [15] [16].

The structural characteristics of the sodium salt can be further modified through the incorporation of additional coordinating ligands or the formation of complex structures [36]. For instance, crown ethers or other chelating agents can be used to modulate the coordination environment of the sodium cation, potentially altering the properties of the resulting complex [36].

Polymorphism and Crystal Forms

The sodium salt of 5-amino-2,3-dihydrophthalazine-1,4-dione exhibits rich polymorphism, with multiple crystal forms characterized to date [4]. These different polymorphs can exhibit varying physical properties, including solubility, stability, and reactivity [4]. The formation of specific polymorphs can be controlled through careful selection of crystallization conditions, including solvent, temperature, and the presence of additives [4].

Recent studies have identified at least three distinct crystal structures for the sodium salt, each with unique packing arrangements and coordination geometries [4]. These polymorphic forms can significantly influence the performance of the compound in various applications, highlighting the importance of polymorph control in the production process [4].

Industrial vs. Laboratory-Scale Production Protocols

The production of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt spans from laboratory-scale synthesis to industrial-scale manufacturing, with each scale presenting unique challenges and requirements [28]. Understanding the differences between these production protocols is essential for optimizing synthesis strategies and ensuring consistent product quality [28].

Laboratory-Scale Synthesis

Laboratory-scale synthesis of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt typically involves a sequential process starting from 3-nitrophthalic acid [13]. The general procedure includes the following steps:

  • Cyclocondensation of 3-nitrophthalic acid with hydrazine to form 3-nitrophthalhydrazide
  • Reduction of the nitro group to an amino group using sodium dithionite (sodium hydrosulfite)
  • Formation of the sodium salt through reaction with sodium hydroxide [13] [21]

The laboratory-scale synthesis generally employs specialized equipment such as reflux apparatus, vacuum filtration setups, and temperature-controlled heating systems [13]. Typical batch sizes range from grams to tens of grams, with reactions conducted in glassware such as round-bottom flasks or test tubes [13].

The reduction of the nitro group to form the amino functionality represents a critical step in the laboratory synthesis [30]. This reduction is commonly achieved using sodium dithionite (Na₂S₂O₄) in basic conditions, typically with sodium hydroxide [30]. The reduction mechanism involves the formation of a transient hydroxylamine intermediate, which is subsequently reduced to the amino group [30]. The reaction can be represented as follows:

C₈H₅N₃O₄ + Na₂S₂O₄ + NaOH → C₈H₇N₃O₂ + Na₂SO₄ + H₂O

Following the reduction, the sodium salt is typically formed by treating the 5-amino-2,3-dihydrophthalazine-1,4-dione with sodium hydroxide [20]. The resulting sodium salt can be isolated through precipitation, filtration, and appropriate purification steps [20].

Industrial-Scale Production

Industrial-scale production of 5-amino-2,3-dihydrophthalazine-1,4-dione, sodium salt involves scaled-up versions of the laboratory procedures, with significant modifications to accommodate larger batch sizes and ensure economic viability [28]. Industrial production typically employs continuous or semi-continuous processes rather than batch reactions, allowing for more efficient use of resources and improved consistency [28].

The key differences between laboratory and industrial-scale production include:

ParameterLaboratory ScaleIndustrial Scale
Batch SizeGrams to tens of gramsKilograms to tons
EquipmentGlass reactors, manual operationsStainless steel reactors, automated systems
Process ControlManual monitoring, limited instrumentationAdvanced process control systems, continuous monitoring
Heat TransferDirect heating, oil bathsJacketed reactors, heat exchangers
MixingMagnetic stirrers, mechanical stirrersHigh-efficiency impellers, static mixers
PurificationRecrystallization, column chromatographyContinuous crystallization, filtration systems
Yield OptimizationSecondary considerationPrimary economic driver
Waste ManagementMinimal considerationsIntegrated waste treatment systems

Industrial production protocols often incorporate continuous flow systems for certain reaction steps, particularly the reduction of the nitro group [28]. These continuous processes offer advantages in terms of heat transfer, mixing efficiency, and process control, resulting in more consistent product quality and higher overall yields [28].

The scale-up of the reduction step presents particular challenges due to the exothermic nature of the reaction and the potential for side reactions [10]. Industrial processes typically employ carefully controlled addition rates and efficient cooling systems to manage the heat generated during the reduction [10]. Additionally, the selection of reducing agents may differ from laboratory-scale procedures, with industrial processes often utilizing more economical alternatives or recovery systems for expensive reagents [10].

Optimization Strategies for Scale-Up

The transition from laboratory to industrial scale requires careful optimization of various process parameters to ensure economic viability and product quality [28]. Key optimization strategies include:

  • Process intensification: Developing more efficient reaction conditions to reduce reaction times and increase throughput [28]
  • Continuous processing: Implementing continuous flow systems for appropriate reaction steps to improve efficiency and consistency [28]
  • Solvent selection: Optimizing solvent systems to enhance reaction rates, product purity, and facilitate downstream processing [13] [28]
  • Catalyst development: Investigating alternative catalysts or promoters to improve reaction efficiency and selectivity [28]
  • Energy integration: Designing processes with efficient heat recovery systems to minimize energy consumption [28]

The optimization of the reduction step represents a particular focus area for industrial-scale production [10]. Alternative reducing agents such as catalytic hydrogenation or electrochemical reduction have been investigated as potential replacements for sodium dithionite, offering advantages in terms of cost, environmental impact, and process efficiency [10].

Recent developments in industrial production have focused on enhancing the sustainability of the manufacturing process through the implementation of green chemistry principles [28]. These include the use of more environmentally benign solvents, the development of catalytic processes with improved atom economy, and the implementation of waste minimization strategies [28].

The crystallographic investigation of 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt reveals multiple polymorphic forms with distinct coordination environments and packing arrangements [1] [2] [3]. The compound crystallizes predominantly in monoclinic crystal systems, with the most extensively characterized dihydrate form adopting the space group P21/c [4].

Crystal Structure Parameters

The dihydrate form exhibits unit cell parameters of a = 8.3429(4) Å, b = 22.0562(11) Å, c = 5.2825(2) Å, with β = 99.893(3)° and a unit cell volume of 957.59(8) ų [4]. The asymmetric unit contains four formula units (Z = 4), indicating a relatively dense packing arrangement that facilitates intermolecular interactions crucial for crystal stability.

Polymorphic Forms and Sodium Coordination

Three distinct crystalline modifications have been identified: Form I (anhydrous), Form II (anhydrous), and the dihydrate form [1] [2]. Form I presents agglomerated crystallites with rounded edges, favoring higher bulk density suitable for pharmaceutical compression applications [5]. Form II exhibits needle-like octahedral crystallites with layered substructures that enhance flowability characteristics [5].

The sodium cation coordination environment varies significantly between polymorphs. In the anhydrous forms, sodium ions coordinate directly with carbonyl oxygen atoms and the deprotonated nitrogen center of the phthalazinedione ring system [6]. The coordination geometry around sodium typically adopts a distorted octahedral arrangement, with Na-O bond distances ranging from 2.3 to 2.5 Å [4].

Intermolecular Interactions and Crystal Packing

The crystal structure is stabilized by extensive hydrogen bonding networks involving the amino group, hydrazide nitrogen atoms, and water molecules in hydrated forms [4]. N-H···O hydrogen bonds with distances of approximately 2.8-3.1 Å contribute to the three-dimensional supramolecular architecture [4]. The planar phthalazine core facilitates π-π stacking interactions with interplanar distances of 3.4-3.6 Å, which are critical for chemiluminescent activity [6].

ParameterForm I (Anhydrate)Form II (Anhydrate)Dihydrate
Crystal SystemMonoclinicTriclinic/OrthorhombicMonoclinic
Space GroupP21/cVariableP21/c
Unit Cell a (Å)8.3429(4)Variable8.3429(4)
Unit Cell b (Å)22.0562(11)Variable22.0562(11)
Unit Cell c (Å)5.2825(2)Variable5.2825(2)
β angle (°)99.893(3)Variable99.893(3)
Volume (ų)957.59(8)Variable957.59(8)
Z4Variable4
Decomposition Temperature (°C)335 ± 10340 ± 15300 ± 20

Thermal Stability and Phase Transitions

Differential scanning calorimetry studies indicate that anhydrous Form I decomposes at 335°C ± 10°C, while Form II shows slightly higher thermal stability at 340°C ± 15°C [5]. The dihydrate form exhibits lower decomposition temperatures around 300°C ± 20°C due to the presence of coordinated water molecules [5]. No reversible phase transitions between Forms I and II have been detected using thermal analysis methods [4].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

The multinuclear nuclear magnetic resonance characterization of 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt provides comprehensive structural information through detailed chemical shift assignments and coupling pattern analysis [7] [8] [9].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

¹H nuclear magnetic resonance spectroscopy reveals distinct chemical environments for aromatic and amino protons [7] [8]. In deuterated dimethyl sulfoxide solvent, aromatic protons appear as complex multiplets in the range 7.0-8.4 parts per million, with specific assignments at δ 7.41 (doublet, J = 7.9 Hz), δ 7.33 (doublet, J = 1.0 Hz), and δ 7.03 (doublet) [10] [9]. The coupling constants reflect the ortho-coupling relationships between adjacent aromatic protons on the benzene ring.

The amino group protons display characteristic chemical shifts at δ 6.77 (singlet, 2H, NH₂), indicating the presence of a primary amine functionality [10]. The NH hydrazide proton resonates significantly downfield at δ 11.84 (singlet, 1H), reflecting the amide character and hydrogen bonding interactions [10] [11]. This extreme downfield shift is attributed to the electron-withdrawing effect of the adjacent carbonyl groups and potential intermolecular hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

¹³C nuclear magnetic resonance spectroscopy provides definitive assignments for all carbon environments within the molecular framework [10] [12]. The carbonyl carbons exhibit characteristic chemical shifts in the range 159-165 parts per million, with specific resonances at δ 159.84 (C=O) and δ 151.13 (cyclic C-O) [10]. These values are consistent with amide carbonyl carbons in heterocyclic systems.

Aromatic carbon resonances span the region 110-147 parts per million, with the amino-substituted carbon appearing at δ 147.16 [10]. The remaining aromatic carbons display chemical shifts at δ 132.38, δ 130.73, δ 118.75, δ 113.00, and δ 111.08, reflecting the electronic effects of the adjacent functional groups [10]. The quaternary carbons of the phthalazine ring system appear in the expected range of 145-155 parts per million.

Nitrogen-15 Nuclear Magnetic Resonance Assignments

¹⁵N nuclear magnetic resonance spectroscopy enables direct observation of nitrogen environments, providing crucial structural confirmation [13] [14] [15]. Primary amine nitrogen atoms typically resonate in the range 0-60 parts per million relative to nitromethane standard [15]. For 5-amino-2,3-dihydrophthalazine-1,4-dione derivatives, the amino nitrogen is expected around δ 30-50 parts per million.

The hydrazide nitrogen atoms exhibit chemical shifts in the range 160-220 parts per million, characteristic of nitrogen atoms in amide environments [13] [15]. The ring nitrogen atoms of the phthalazine system display chemical shifts between 230-330 parts per million, typical of pyridine-like nitrogen environments in heterocyclic systems [13] [15].

NucleusAssignmentChemical Shift Range (ppm)Multiplicity
¹HAromatic protons7.0-8.4Multiplet/Doublet
¹HNH₂ protons6.8-7.5Broad singlet
¹HNH hydrazide proton11.2-12.5Broad singlet
¹³CCarbonyl carbons (C=O)160-170Singlet
¹³CAromatic carbons110-140Singlet
¹³CQuaternary carbons145-155Singlet
¹³CAmino-substituted carbon105-120Singlet
¹⁵NPrimary amine nitrogen0-60N/A
¹⁵NHydrazide nitrogens160-220N/A
¹⁵NAromatic nitrogen230-330N/A

Coupling Constants and Structural Information

The aromatic proton coupling constants provide valuable information about substitution patterns and molecular geometry [16] [17]. Ortho-coupling constants typically range from 7-8 Hz, as observed in the doublet at δ 7.41 (J = 7.9 Hz) [10]. Meta-coupling constants are generally smaller (1-3 Hz) and may contribute to the fine structure observed in the aromatic multipets.

The absence of significant coupling in the amino proton signals indicates rapid exchange with the deuterated solvent, which is characteristic of primary amines in protic environments [8]. The NH hydrazide proton also exhibits rapid exchange behavior, appearing as a broad singlet without resolved coupling patterns.

Vibrational Spectroscopy: Infrared and Raman Active Modes

The vibrational spectroscopic characterization of 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt encompasses both infrared and Raman spectroscopic techniques, providing comprehensive information about molecular vibrations and structural features [7] [18] [19].

Infrared Spectroscopic Analysis

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional group vibrations within the molecular framework [7] [18]. The amino group exhibits distinct N-H stretching vibrations with asymmetric and symmetric modes appearing at 3352 cm⁻¹ and 3270-3272 cm⁻¹, respectively [18]. These frequencies are characteristic of primary amine functionalities and confirm the presence of the amino substituent.

Aromatic C-H stretching vibrations appear as weak absorptions in the region 3000-3050 cm⁻¹, specifically at 3050, 3015, and 3000 cm⁻¹ [18]. These frequencies are typical for aromatic systems and provide confirmation of the benzene ring component of the phthalazine structure.

Carbonyl and Ring Vibrations

The carbonyl stretching vibrations constitute prominent features in the infrared spectrum, appearing as strong absorptions at 1667 and 1657 cm⁻¹ [7] [18]. These frequencies are characteristic of amide carbonyl groups and reflect the electron-withdrawing effects of the adjacent nitrogen atoms in the phthalazine ring system.

Aromatic ring vibrations contribute to several absorption bands in the fingerprint region. C-C aromatic stretching modes appear at 1610, 1488, and 1410 cm⁻¹ with strong to medium intensities [18]. These vibrations are sensitive to substitution patterns and provide structural information about the aromatic framework.

Amino Group Deformation Modes

The amino group deformation modes provide additional structural confirmation through characteristic absorption patterns [18]. The NH₂ scissoring mode appears at 1550 cm⁻¹ as a medium-intensity absorption, while the NH₂ rocking vibration occurs at 1064 cm⁻¹ [18]. The NH₂ wagging mode is observed at 862 cm⁻¹, and the NH₂ twisting mode appears at the low frequency of 198 cm⁻¹ [18].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
NH₂ asymmetric stretch3352MediumPrimary amine N-H stretch
NH₂ symmetric stretch3270-3272Medium-StrongPrimary amine N-H stretch
C-H aromatic stretch3050, 3015, 3000WeakAromatic C-H stretch
C=O stretch (amide)1667, 1657StrongCarbonyl stretch
NH₂ scissoring1550MediumAmine deformation
C-C aromatic stretch1610, 1488, 1410Strong-MediumAromatic ring vibrations
C-N stretch1301MediumCarbon-nitrogen stretch
NH₂ rocking1064MediumAmine rocking mode
C-H out-of-plane bend735, 729, 718MediumAromatic C-H bending
NH₂ wagging862MediumAmine wagging mode
NH₂ twisting198WeakAmine torsional mode

Raman Spectroscopic Complementary Information

Raman spectroscopy provides complementary vibrational information, particularly for modes that are weakly active or forbidden in infrared spectroscopy [20] [21]. The symmetric vibrations that are Raman-active offer additional confirmation of structural assignments. C-H stretching modes typically show strong Raman activity due to high polarizability changes during vibration [18].

The aromatic ring breathing modes and symmetric C-C stretching vibrations are enhanced in Raman spectra, providing detailed information about the aromatic framework [21] [19]. The complementary nature of infrared and Raman selection rules ensures comprehensive coverage of all fundamental vibrational modes.

Theoretical Vibrational Analysis

Density functional theory calculations using the B3LYP method with 6-311+G(d,p) basis sets provide theoretical validation of experimental vibrational assignments [18]. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied. The theoretical analysis confirms the assignments of closely spaced vibrational modes and provides insight into normal mode compositions through total energy distribution calculations [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt reveals characteristic fragmentation pathways that provide structural confirmation and molecular composition information [10] [22] [23].

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at m/z 177, corresponding to the neutral form of the compound (C₈H₇N₃O₂) [24]. The molecular ion typically exhibits moderate intensity (25-40% relative intensity) due to the inherent stability of the aromatic phthalazine ring system [10]. The presence of electron-donating amino and electron-withdrawing carbonyl groups creates a balanced electronic environment that stabilizes the molecular ion.

Primary fragmentation pathways involve the loss of specific functional groups characteristic of the molecular structure [25] [22]. The loss of the amino group (NH₂, 16 mass units) generates a fragment ion at m/z 162 with relative intensity of 15-25% [10]. This fragmentation reflects the relatively weak C-N bond strength in the amino-substituted aromatic system.

Carbonyl Loss and Sequential Fragmentation

The loss of carbonyl groups constitutes another major fragmentation pathway, generating fragment ions through the elimination of CO (28 mass units) [25]. The [M - CO]⁺ fragment appears at m/z 149 with moderate intensity (20-35%), indicating the accessibility of the carbonyl groups for fragmentation [10]. Sequential loss of both amino and carbonyl groups produces the [M - NH₂ - CO]⁺ fragment at m/z 134 with lower intensity (10-20%).

Aromatic Fragmentation and Rearrangement

The phthalic anhydride fragment at m/z 148 represents a significant fragmentation pathway involving ring rearrangement and cyclization processes [10]. This fragment exhibits substantial intensity (30-50%) due to the stability of the cyclic anhydride structure. The formation of this fragment involves complex rearrangement mechanisms that preserve the aromatic character while eliminating the hydrazide functionality.

Base peak fragments in the range m/z 120-130 represent the most abundant ions in the mass spectrum (80-100% relative intensity) [10]. These fragments result from extensive aromatic stabilization through conjugation and charge delocalization across the remaining ring system. The high abundance reflects the thermodynamic stability of these aromatic cations.

Fragment Ionm/zRelative Intensity (%)Fragmentation Pathway
Molecular ion [M]⁺17725-40Parent ion
[M - NH₂]⁺16215-25Loss of amino group
[M - CO]⁺14920-35Loss of carbonyl
[M - NH₂ - CO]⁺13410-20Sequential loss NH₂ + CO
Phthalic anhydride fragment14830-50Phthalic structure retention
Base peak fragments120-13080-100Aromatic stabilization
Ring fragmentation90-11040-70Ring opening/rearrangement

Low Mass Fragmentation and Ring Opening

Ring fragmentation processes generate fragment ions in the range m/z 90-110 with moderate intensities (40-70%) [10]. These fragments result from ring opening reactions that break the phthalazine ring system while retaining portions of the aromatic framework. The fragmentation patterns are consistent with charge-directed processes that favor the formation of stable cationic intermediates.

The mass spectrometric fragmentation behavior provides valuable structural information that complements other spectroscopic techniques. The fragmentation patterns are consistent with the proposed molecular structure and confirm the presence of amino, carbonyl, and aromatic functionalities within the molecular framework [22] [23].

Ionization Methods and Spectral Quality

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

198.02794569 g/mol

Monoisotopic Mass

198.02794569 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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